116-9e
Overview
Description
MAL2-11B, also known as 116-9e, is a potent inhibitor of the heat shock protein 70 (Hsp70) co-chaperone DNAJA1. This compound has demonstrated significant antiviral properties, particularly in inhibiting the replication of simian virus 40 (SV40) and the endogenous ATPase activity of the tumor antigen (TAg). MAL2-11B is also known for its potential in studying cancer drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAL2-11B involves multiple steps, including the formation of a dihydropyrimidine core structure. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product yield. The compound is often purified using high-performance liquid chromatography (HPLC) to achieve the required purity levels .
Industrial Production Methods
Industrial production of MAL2-11B follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
MAL2-11B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: MAL2-11B can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of MAL2-11B .
Scientific Research Applications
MAL2-11B has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Hsp70 co-chaperone DNAJA1 and its effects on protein folding and stability.
Biology: Employed in research on viral replication, particularly in inhibiting the replication of simian virus 40 (SV40).
Medicine: Investigated for its potential in studying cancer drug resistance and as a therapeutic agent in antiviral treatments.
Industry: Utilized in the development of new antiviral drugs and cancer therapies
Mechanism of Action
MAL2-11B exerts its effects by inhibiting the ATPase activity of the tumor antigen (TAg) and the TAg-mediated activation of Hsp70. This inhibition disrupts the replication of simian virus 40 (SV40) and compromises DNA replication in cell culture and in vitro. The compound also targets the molecular chaperone function of Hsp70, leading to reduced viral propagation and compromised DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
MAL3-101: Another inhibitor of Hsp70 co-chaperone DNAJA1, but MAL2-11B has shown greater efficacy in inhibiting TAg stimulation of Hsp70.
Ciprofloxacin: A fluoroquinolone antibiotic that also inhibits DNA replication but lacks the specificity of MAL2-11B.
Triazole 924384: A structurally related compound that inhibits TAg ATPase activity but is less effective than MAL2-11B.
Uniqueness
MAL2-11B stands out due to its high specificity and potency in inhibiting the ATPase activity of the tumor antigen (TAg) and the TAg-mediated activation of Hsp70. This makes it a valuable tool in studying viral replication and cancer drug resistance .
Properties
IUPAC Name |
6-[4-methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-22-28(30(36)38-21-23-11-5-2-6-12-23)29(32-31(37)33(22)20-10-4-9-15-27(34)35)26-18-16-25(17-19-26)24-13-7-3-8-14-24/h2-3,5-8,11-14,16-19,29H,4,9-10,15,20-21H2,1H3,(H,32,37)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFQWLNXJMUCGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CCCCCC(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420131 | |
Record name | 6-[4-methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831217-43-7 | |
Record name | 6-[4-methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116-9e | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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